molecular formula C13H12O B14037221 1-Deuterio-4-phenylmethoxybenzene

1-Deuterio-4-phenylmethoxybenzene

Cat. No.: B14037221
M. Wt: 185.24 g/mol
InChI Key: BOTNYLSAWDQNEX-VMNATFBRSA-N
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Description

1-Deuterio-4-phenylmethoxybenzene is a deuterated aromatic compound featuring a benzene ring substituted with a methoxy group (–OCH₃) at the para position and a benzyl (phenylmethyl) group. The deuterium atom replaces a hydrogen atom at the 1-position of the benzene ring. This isotopic labeling confers unique properties, such as altered vibrational frequencies and isotopic effects in chemical reactions, making it valuable in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations .

Properties

Molecular Formula

C13H12O

Molecular Weight

185.24 g/mol

IUPAC Name

1-deuterio-4-phenylmethoxybenzene

InChI

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2/i2D

InChI Key

BOTNYLSAWDQNEX-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)benzene-4-D can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 1-(Benzyloxy)benzene-4-D.

Industrial Production Methods: In an industrial setting, the production of 1-(Benzyloxy)benzene-4-D may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)benzene-4-D undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Benzyloxy)benzene-4-D has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)benzene-4-D involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions with other molecules, influencing its reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
1-Deuterio-4-phenylmethoxybenzene –OCH₃, –C₆H₅CH₂, deuterium at C1 ~200.3 (estimated) Isotopic labeling for spectroscopic studies
1-(Cyclopropylmethyl)-4-methoxybenzene –OCH₃, cyclopropylmethyl 176.26 Bulky cyclopropyl group enhances steric hindrance
4,4'-Dimethoxystilbene –OCH₃, conjugated ethenyl bridge 240.26 Extended π-conjugation for UV absorption
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene –OCH₃, alkyne, dimethyl groups 280.37 Alkyne moiety for click chemistry reactivity
1,1'-(2,2,2-Trichloroethylidene)bis(4-methoxybenzene) –OCH₃, trichloroethylidene 357.63 Chlorinated analog with pesticidal potential
Key Observations:
  • Electronic Effects : Conjugated systems like 4,4'-dimethoxystilbene display enhanced UV absorbance due to extended π-conjugation, whereas this compound lacks such conjugation, prioritizing isotopic utility over photochemical applications .
  • Reactivity : Alkynyl-substituted derivatives (e.g., compound 4m in ) enable click chemistry, while the deuterated compound’s reactivity is influenced by isotopic substitution, such as slower C–D bond cleavage in acid-catalyzed reactions .

Physicochemical and Spectral Properties

Deuterium incorporation minimally affects molecular weight but significantly alters spectral signatures:

  • NMR Spectroscopy : Deuterium substitution eliminates the proton signal at C1, simplifying spectral interpretation in mechanistic studies.
  • Infrared (IR) Spectroscopy : C–D stretching (~2100 cm⁻¹) replaces C–H vibrations (~3000 cm⁻¹), aiding in isotopic tracking .
  • Stability: Non-deuterated analogs with halogens (e.g., trichloroethylidene in ) show higher environmental persistence, whereas the deuterated compound’s ecological impact remains uncharacterized .

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